REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH:13]1([C:16]#[N:17])[CH2:15][CH2:14]1.[CH:18]1([CH2:23]Br)[CH2:22][CH2:21][CH2:20][CH2:19]1>CCCCCC.O1CCCC1.O.CN1CCCN(C)C1=O>[CH:18]1([CH2:23][C:13]2([C:16]#[N:17])[CH2:15][CH2:14]2)[CH2:22][CH2:21][CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
27.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
188 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
28.6 mL
|
Type
|
solvent
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#N
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to -78° C.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for a further 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate (4×150 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Solid material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the residual oil triturated with ether, solid material
|
Type
|
CUSTOM
|
Details
|
again being removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The residual oil was then purified by distillation under reduced pressure
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CC1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |